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Compound of Interest

Compound Name: Rufloxacin hydrochloride

Cat. No.: B1680271

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical structure and
synthesis of Rufloxacin hydrochloride, a significant fluoroquinolone antibiotic. The following
sections detail its molecular characteristics, present established synthetic pathways with
explicit experimental protocols, and summarize key quantitative data.

Chemical Structure and Properties of Rufloxacin
Hydrochloride

Rufloxacin is a tricyclic fluoroquinolone antibiotic. The hydrochloride salt form enhances its
solubility and suitability for pharmaceutical formulations.

Chemical Name: 9-Fluoro-2,3-dihydro-10-(4-methyl-1-piperazinyl)-7-oxo-7H-pyrido[1,2,3-
de]-1,4-benzothiazine-6-carboxylic acid hydrochloride[1].

Molecular Formula: C17H1sFNsOsS-HCI[1][2].
Molecular Weight: 399.87 g/mol [1][2].

The core structure features a fused pyrido[1,2,3-de]-1,4-benzothiazine ring system, which is
characteristic of this class of antibiotics. The fluorine atom at the C9 position and the N-
methylpiperazinyl group at the C10 position are crucial for its antibacterial activity. The
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carboxylic acid moiety at the C6 position is essential for its interaction with bacterial DNA
gyrase and topoisomerase IV[1].

Property Value Reference
Molecular Formula C17H1oCIFN303S [3]
Molecular Weight 399.9 g/mol [3114]

CAS Number 106017-08-7 [1113114]

Slightly yellow-green
Appearance , [1]
crystalline powder

Melting Point 322-324°C [1]

Purity >98% [1114]

Synthetic Pathways of Rufloxacin Hydrochloride

Two primary synthetic routes for Rufloxacin hydrochloride have been documented. The most
detailed and commonly cited pathway commences with a quinolone disulfide intermediate. An
alternative, though less detailed in available literature, begins with 2,3,4-trifluoronitrobenzene.

Synthesis from a Quinolone Disulfide Intermediate

This process involves the reduction of a quinolone disulfide, followed by cyclization,
saponification, and final isolation as the hydrochloride salt. A notable advantage of this method
is the stability of the quinolone disulfide intermediate, which circumvents the handling of more
sensitive precursors[5]. The overall yield for this process, starting from 2,3,4,5-
tetrafluorobenzoic acid, is reported to be as high as 76%][5].

The following diagram illustrates the workflow for this synthetic pathway:
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Synthesis of Rufloxacin HCI from Quinolone Disulfide.

Step 1: Reduction of Quinolone Disulfide (II) to Mercaptoethyl Quinolone (lII)
e Method A: Using Triphenylphosphine

o To a mixture of 55 ml of water, 220 ml of methanol, and 5.5 ml of acetic acid, add 15.4 g of
the quinolone disulfide (II, where R is CzHs).

o Treat the resulting solution with 11 g of triphenylphosphine.
o Stir the reaction mixture at 20-25°C for 2 hours.

o At the end of the reaction, concentrate the solution under vacuum to dryness. The residue
is the crude mercaptoethyl quinolone (111)[2].

e Method B: Using Sodium Hydride

o To a suspension of 1.5 g of sodium hydride (60% in oil) in 20 ml of N,N-
dimethylformamide, add a solution of 15 g of quinolone disulfide (I, R=C2zHs) in 60 ml of
N,N-dimethylformamide dropwise over 5 hours with stirring at 25°C.

o Continue stirring for an additional 2 hours[2].
Step 2: Cyclization to Rufloxacin Ester (IV)

e To a solution of 10.5 g of the mercaptoethyl quinolone (I11) in 65 ml of N,N-
dimethylformamide, add 13.2 g of potassium carbonate.

« Stir the reaction mixture at 30-35°C for 1 hour.

« Dilute the mixture with 150 ml of water.

« Filter the resulting precipitate and wash with water to obtain the rufloxacin ethyl ester (1V)[2].
Step 3: Saponification and Isolation of Rufloxacin Hydrochloride

o A solution of 10 g of rufloxacin ethyl ester (V) in 30 ml of acetic acid and 10 ml of 35%
hydrochloric acid is refluxed for 2 hours.
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To the resulting solution, add 135 ml of acetone.

Collect the separated product by filtration.

The wet residue is suspended in a mixture of ethanol and water and heated at 55-60°C for

15 minutes.

Filter the suspension to obtain pure rufloxacin hydrochloride[2]. The yield for this final

hydrolysis and purification step is reported to be between 88% and 95%[5].
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Synthesis from 2,3,4-Trifluoronitrobenzene

An alternative synthetic route has been designed that prepares Rufloxacin hydrochloride in
eight steps starting from 2,3,4-trifluoronitrobenzene. This method is reported to have an overall
yield of 32.5%[1]. The key transformations in this pathway include substitution, reduction,
bromination, cyclization, condensation-cyclization, chelation, N-methylpiperazination, and final
hydrolysis[1].

The logical flow of this multi-step synthesis is depicted below:

Click to download full resolution via product page

Eight-Step Synthesis from 2,3,4-Trifluoronitrobenzene.

Due to the limited detailed experimental data available in the searched literature for this
specific pathway, a comprehensive protocol and quantitative data table are not provided here.

Conclusion

The synthesis of Rufloxacin hydrochloride is well-documented, with the route starting from a
quinolone disulfide being particularly detailed in patent literature, offering high yields and the
use of stable intermediates. This guide provides researchers and drug development
professionals with the foundational chemical knowledge and detailed synthetic protocols
necessary for the laboratory-scale preparation and further investigation of this important
fluoroquinolone antibiotic. The provided quantitative data and experimental workflows offer a
solid basis for process optimization and scale-up studies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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